Ethyl, 1-formyl-2-(4-methoxyphenyl)-(9CI)
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Overview
Description
Ethyl, 1-formyl-2-(4-methoxyphenyl)-(9CI) is an organic compound that belongs to the class of aromatic aldehydes It features an ethyl group, a formyl group, and a methoxyphenyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl, 1-formyl-2-(4-methoxyphenyl)-(9CI) typically involves the formylation of an ethyl-substituted benzene derivative. One common method is the Vilsmeier-Haack reaction, which uses a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group onto the aromatic ring . The reaction is carried out under controlled conditions, often at low temperatures, to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of Ethyl, 1-formyl-2-(4-methoxyphenyl)-(9CI) may involve large-scale formylation reactions using automated reactors and precise control of reaction parameters. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Ethyl, 1-formyl-2-(4-methoxyphenyl)-(9CI) undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, and other reducing agents.
Substitution: Nucleophiles such as halides, amines, and thiols.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
Ethyl, 1-formyl-2-(4-methoxyphenyl)-(9CI) has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl, 1-formyl-2-(4-methoxyphenyl)-(9CI) depends on its chemical structure and the specific reactions it undergoes. The formyl group can participate in various chemical transformations, influencing the reactivity and interactions of the compound. The methoxy group can also affect the compound’s electronic properties, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
1-Formyl-2-methylindole: A compound with a similar formyl group but different substitution pattern on the aromatic ring.
1-(4-Methoxyphenyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde: Another aromatic aldehyde with a methoxyphenyl group and additional heterocyclic ring.
Uniqueness
Ethyl, 1-formyl-2-(4-methoxyphenyl)-(9CI) is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both the formyl and methoxy groups allows for a wide range of chemical transformations, making it a valuable compound in organic synthesis and research.
Properties
Molecular Formula |
C10H11O2 |
---|---|
Molecular Weight |
163.19 g/mol |
InChI |
InChI=1S/C10H11O2/c1-12-10-6-4-9(5-7-10)3-2-8-11/h2,4-8H,3H2,1H3 |
InChI Key |
DYJVSKTYAGTQDY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C[CH]C=O |
Origin of Product |
United States |
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